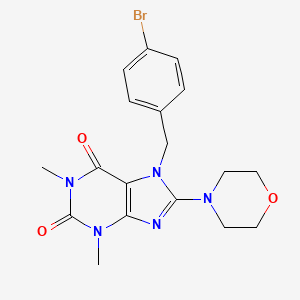![molecular formula C28H25FN2O2 B11617938 10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617938.png)
10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: , often referred to as “Compound X” , is a complex heterocyclic compound with a fused diazepine ring system. Let’s break down its structure:
- The core structure consists of two benzene rings fused to a seven-membered diazepine ring.
- The acetyl group (CH₃CO-) at position 10 and the fluorophenyl group (C₆H₄F-) at position 11 contribute to its unique properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production typically involves multistep synthesis, optimization, and purification.
- Companies may protect their proprietary methods, but the principles remain consistent with the synthetic routes described above.
Chemical Reactions Analysis
Oxidation: Compound X can undergo oxidation at the acetyl group, yielding the corresponding carboxylic acid.
Reduction: Reduction of the diazepine ring can lead to the formation of a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents: Acetic anhydride, reducing agents (e.g., hydrogen), nucleophiles (e.g., amines), and fluorinating agents.
Major Products: The acetylated compound, reduced derivatives, and fluorinated analogs.
Scientific Research Applications
Medicine: Investigated for potential antipsychotic or anxiolytic effects due to its structural similarity to other diazepines.
Chemistry: Used as a building block in the synthesis of more complex compounds.
Industry: Employed in the development of novel materials or pharmaceutical intermediates.
Mechanism of Action
Targets: Interacts with specific receptors or enzymes in the central nervous system.
Pathways: Modulates neurotransmitter systems, affecting neuronal excitability and neurotransmission.
Comparison with Similar Compounds
Unique Features: The combination of acetyl, fluorophenyl, and diazepine moieties distinguishes Compound X.
Similar Compounds: Other diazepines, such as diazepam (Valium), lorazepam, and clonazepam.
Properties
Molecular Formula |
C28H25FN2O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-acetyl-6-(3-fluorophenyl)-9-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25FN2O2/c1-17-10-12-19(13-11-17)21-15-24-27(26(33)16-21)28(20-6-5-7-22(29)14-20)31(18(2)32)25-9-4-3-8-23(25)30-24/h3-14,21,28,30H,15-16H2,1-2H3 |
InChI Key |
VUXPEMRNQDGDKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C)C5=CC(=CC=C5)F)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-Dimethylphenyl)-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide](/img/structure/B11617865.png)
![Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11617866.png)
![[(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11617873.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11617880.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617894.png)
![Diethyl 5-({2-(4-chlorophenyl)-1-[(furan-2-ylcarbonyl)amino]-2-oxoethyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11617902.png)
![3-[(2E)-2-(2,4-dichlorobenzylidene)-1-methylhydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11617907.png)
![6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617912.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617917.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11617918.png)
![2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11617927.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617940.png)
![5-(4-Methoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11617942.png)
